molecular formula C9H11ClOS B1593248 2-Propoxy-5-Chlorothiophenol CAS No. 905807-42-3

2-Propoxy-5-Chlorothiophenol

Cat. No. B1593248
M. Wt: 202.7 g/mol
InChI Key: FLEXUXMIQOIZIO-UHFFFAOYSA-N
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Description

2-Propoxy-5-Chlorothiophenol is a chemical compound that is widely used in scientific research. It is a thiophenol derivative that has shown great potential in various applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 2-Propoxy-5-Chlorothiophenol involves the binding of the compound to the active site of acetylcholinesterase, thereby preventing the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can enhance cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Propoxy-5-Chlorothiophenol are primarily related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, 2-Propoxy-5-Chlorothiophenol has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Propoxy-5-Chlorothiophenol in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-Propoxy-5-Chlorothiophenol. One area of interest is the development of new compounds that are more potent inhibitors of acetylcholinesterase. Additionally, there is a need for further research on the potential therapeutic applications of 2-Propoxy-5-Chlorothiophenol in the treatment of cognitive disorders such as Alzheimer's disease. Finally, more studies are needed to assess the safety and toxicity of this compound in order to determine its potential as a therapeutic agent.

Scientific Research Applications

2-Propoxy-5-Chlorothiophenol has been extensively used in scientific research due to its ability to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a range of effects on cognitive function.

properties

IUPAC Name

5-chloro-2-propoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-2-5-11-8-4-3-7(10)6-9(8)12/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXUXMIQOIZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647579
Record name 5-Chloro-2-propoxybenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxy-5-Chlorothiophenol

CAS RN

905807-42-3
Record name 5-Chloro-2-propoxybenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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